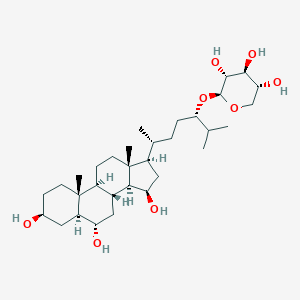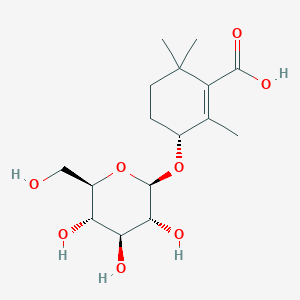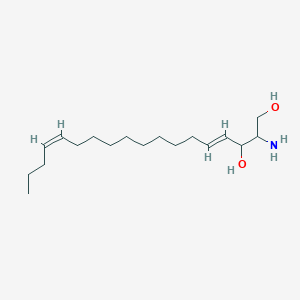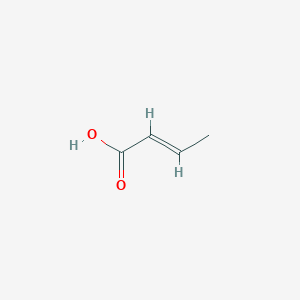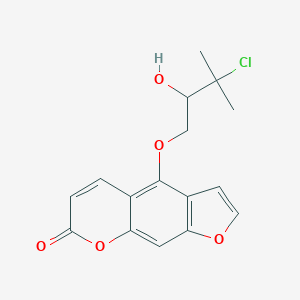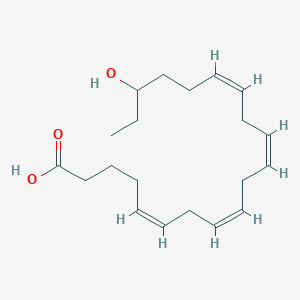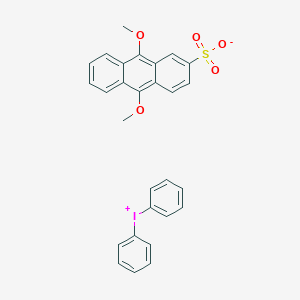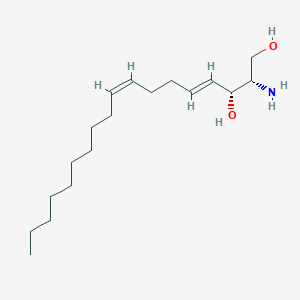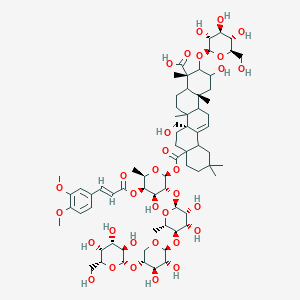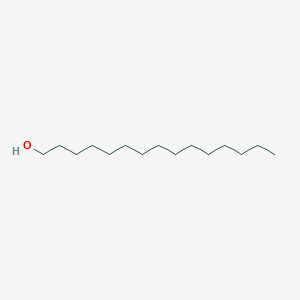
2,4',5-Trichlorobiphenyl
Overview
Description
2,4’,5-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of three chlorine atoms attached to a biphenyl structure. It is one of the 209 possible PCB congeners and has been widely studied due to its environmental persistence and potential health impacts. The chemical formula for 2,4’,5-Trichlorobiphenyl is C12H7Cl3, and it has a molecular weight of 257.54 g/mol .
Mechanism of Action
Target of Action
2,4’,5-Trichlorobiphenyl primarily targets the aryl hydrocarbon receptor (AhR) and the estrogen receptor . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. The estrogen receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The compound affects the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . Two isomeric methyl sulphone metabolites are formed from 2,4’,5-Trichlorobiphenyl in vivo . The formation of the sulphones has been indicated to proceed via the mercapturic acid pathway (MAP) and involve biliary excretion and further metabolism of MAP metabolites by the intestinal microflora .
Pharmacokinetics
The pharmacokinetics of 2,4’,5-Trichlorobiphenyl involves its metabolism via the mercapturic acid pathway, leading to the formation of methyl sulphone metabolites . These metabolites are excreted in the bile and undergo further metabolism by the intestinal microflora .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4’,5-Trichlorobiphenyl. The compound is resistant to degradation in the environment and can bioaccumulate . Its persistence in the environment means that it can continue to exert its effects long after its release . Furthermore, its metabolism and action can be influenced by the presence of other compounds and the characteristics of the biological system in which it is present .
Biochemical Analysis
Molecular Mechanism
It’s known that PCBs can bind to various biomolecules and can influence enzyme activity and gene expression
Metabolic Pathways
It’s known that PCBs can be metabolized in the body, involving various enzymes and cofactors
Transport and Distribution
It’s known that PCBs can be transported and distributed in the body, potentially interacting with various transporters or binding proteins . The specific transport and distribution mechanisms of 2,4’,5-Trichlorobiphenyl require further study.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4’,5-Trichlorobiphenyl can be synthesized through various methods, including the direct chlorination of biphenyl or through the coupling of chlorinated benzene derivatives. One common method involves the chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods: Industrial production of 2,4’,5-Trichlorobiphenyl often involves the use of chlorinated solvents and catalysts to achieve high yields. The process may include steps such as distillation and purification to isolate the desired congener from other PCB congeners. The use of advanced techniques like chemical vapor deposition and electrochemical deposition has also been explored for the preparation of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4’,5-Trichlorobiphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Electro-Fenton systems and reactive oxygen species are commonly used for oxidation reactions.
Reduction: Palladium catalysts and carbon nanotubes are effective for dechlorination reactions.
Substitution: Hydroxyl and thiol ions are used for substitution reactions, often in the presence of activated carbon.
Major Products:
Oxidation: Hydroxy-polychlorobiphenyls, chlorobenzoic acids.
Reduction: Biphenyl.
Substitution: Hydroxy and thiol-substituted biphenyls.
Scientific Research Applications
2,4’,5-Trichlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key applications include:
Environmental Chemistry: Used as a model compound to study the degradation and dechlorination of PCBs in the environment.
Analytical Chemistry: Employed as a reference standard for the detection and quantification of PCBs in environmental samples.
Material Science:
Comparison with Similar Compounds
2,4,5-Trichlorobiphenyl: Another PCB congener with similar properties and environmental persistence.
2,4,4’-Trichlorobiphenyl: Known for its atmospheric oxidation and degradation pathways.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: A higher chlorinated PCB with distinct photodegradation behavior.
Uniqueness: 2,4’,5-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its interactions with nanomaterials and potential for dechlorination under mild conditions make it a compound of interest for environmental remediation studies .
Properties
IUPAC Name |
1,4-dichloro-2-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHKBZSAUKPEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073410 | |
| Record name | 2,4',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16606-02-3 | |
| Record name | PCB 31 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4',5-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4',5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4',5-trichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4',5-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZNA5F571U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


